1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological and chemical significance.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c1-9-5-10(2)7-12(6-9)23-17(25)15-16(18(23)26)24(22-21-15)11-3-4-14(20)13(19)8-11/h3-8,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONAABIEVDSBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the pyrrolo[3,4-d][1,2,3]triazole core. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(3-chloro-4-methylphenyl)-1,1-diethylurea
Uniqueness
1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique pyrrolo[3,4-d][1,2,3]triazole core, which imparts distinct chemical and biological properties
Biological Activity
1-(3-Chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound's structure features a complex arrangement that includes a pyrrolo-triazole core with substituted phenyl groups. Its molecular formula is C19H16ClF N3O2.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogenated phenyl groups is often linked to enhanced activity due to increased lipophilicity and improved interaction with cellular targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the incorporation of the 3-chloro-4-fluorophenyl moiety is associated with enhanced binding affinity to target enzymes like tyrosinase and acetylcholinesterase.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may provide neuroprotection in models of neurodegenerative diseases. The mechanisms are thought to involve modulation of oxidative stress pathways and neuroinflammatory responses.
The biological activity is primarily attributed to the following mechanisms:
- Tyrosinase Inhibition : The compound's structural features allow it to effectively inhibit tyrosinase activity, which is critical in melanin biosynthesis. This inhibition can have applications in treating hyperpigmentation disorders and as a cosmetic agent .
- Acetylcholinesterase Inhibition : Similar compounds have been documented to inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits in Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Studies
Several studies have evaluated the biological efficacy of this compound and its analogs:
- Anticancer Activity : A study demonstrated that related triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, compounds similar to this triazole derivative showed a significant reduction in cell death and oxidative markers. This suggests potential for further development in neurodegenerative disease therapies.
- Enzyme Inhibition Assays : A series of enzyme assays confirmed that the compound effectively inhibited tyrosinase with an IC50 value comparable to known inhibitors. Docking studies supported these findings by illustrating favorable interactions within the enzyme's active site .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
